Descurainolide B

Content Navigation

Researchers requiring accurate quantification of descurainolide B in UPLC/Q-TOF-MS workflows face variability from crude extracts and glycosidic analogs. This high-purity (≥98%) analytical standard ensures precise mass calibration and batch-to-batch consistency for respiratory drug development.

- Eliminates co-eluting interferents that cause cytotoxicity in HBSMC assays.

- Enables reproducible β2AR-mediated calcium reduction and cAMP crosstalk studies.

- Essential reference for synergistic bronchodilator formulation QC.

Product Name

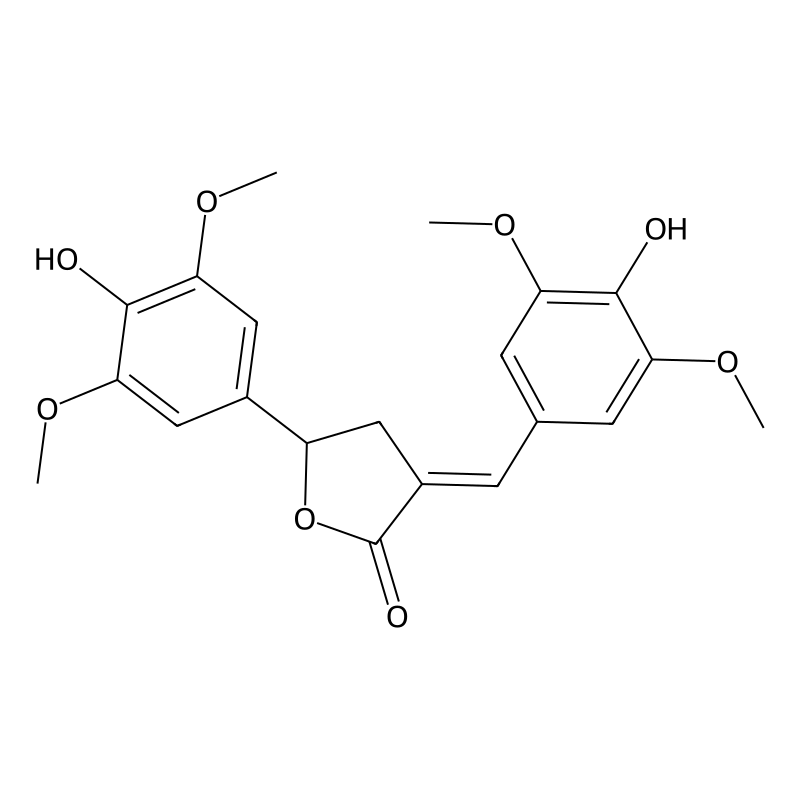

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Descurainolide B (C21H22O8) is a specialized butyrolactone lignan isolated from the seeds of Descurainia sophia, functioning as a highly specific β2-adrenergic receptor (β2AR) agonist cofactor [1]. In pharmaceutical research and industrial quality control, it is primarily procured as a high-purity analytical reference standard for the development of synergistic bronchodilator formulations and the standardization of complex botanical drugs [2]. Unlike generic phytochemical markers, Descurainolide B possesses a distinct mechanism of action—modulating intracellular calcium and cAMP crosstalk—making it an indispensable tool compound for high-throughput screening assays targeting airway smooth muscle relaxation [1].

Research Fit

References

- [1] Hou Y, Cheng B, Zhou M, Fang R, Jiang M, Hou W, et al. (2014) Searching for Synergistic Bronchodilators and Novel Therapeutic Regimens for Chronic Lung Diseases from a Traditional Chinese Medicine, Qingfei Xiaoyan Wan. PLoS ONE 9(11): e113104.

- [2] Sun K, Li X, Li W, Wang J, Liu J, Sha Y. (2004) Two new lactones and one new aryl-8-oxa-bicyclo[3,2,1]oct-3-en-2-one from Descurainia sophia. Chem Pharm Bull (Tokyo). 52(12):1483-6.

Generic substitution with crude Descurainia sophia extracts or structurally related lignans (such as arctigenin or descurainoside A) fundamentally compromises both analytical reproducibility and pharmacological specificity [1]. Crude extracts suffer from severe batch-to-batch variability in active lactone concentration and contain co-extracted compounds that introduce off-target cytotoxicity, skewing cell-based assay results [2]. Furthermore, substituting with glycosidic analogs alters membrane permeability and receptor binding kinetics, failing to replicate the precise intracellular calcium reduction required for synergistic smooth muscle relaxation [1]. Procuring the exact, isolated Descurainolide B standard is therefore mandatory to ensure accurate mass calibration in UPLC/Q-TOF-MS workflows and to isolate the specific adjuvant bronchodilatory mechanism without confounding matrix effects.

Substitution Risk

References

- [1] Hou Y, Cheng B, Zhou M, Fang R, Jiang M, Hou W, et al. (2014) Searching for Synergistic Bronchodilators and Novel Therapeutic Regimens for Chronic Lung Diseases from a Traditional Chinese Medicine, Qingfei Xiaoyan Wan. PLoS ONE 9(11): e113104.

- [2] Sun K, Li X, Li W, Wang J, Liu J, Sha Y. (2004) Two new lactones and one new aryl-8-oxa-bicyclo[3,2,1]oct-3-en-2-one from Descurainia sophia. Chem Pharm Bull (Tokyo). 52(12):1483-6.

Synergistic β2AR Bronchodilation

In dual-luciferase reporter assays evaluating airway smooth muscle relaxation, Descurainolide B functions as a potent adjuvant. When combined with a primary β2AR agonist, it significantly enhances the modulation of the β2AR/cAMP signaling pathway and the reduction of intracellular free calcium compared to the primary agonist alone [1].

| Evidence Dimension | Intracellular calcium reduction and cAMP pathway activation |

| Target Compound Data | Descurainolide B + Ephedrine (Combination) |

| Comparator Or Baseline | Ephedrine alone (Baseline primary agonist) |

| Quantified Difference | Demonstrates synergistic enhancement of smooth muscle relaxation via targeted [Ca2+]i reduction, outperforming the baseline bronchodilation of the primary agonist alone. |

| Conditions | Human bronchial smooth muscle cells (HBSMC) loaded with Fluo-4/AM calcium indicator. |

Procuring this specific lactone enables formulation scientists to develop combination respiratory therapies that lower the required dosage of conventional β2-agonists, thereby minimizing adverse cardiac side effects.

UPLC/Q-TOF-MS Standardization

For the quality control of complex botanical formulations, isolated Descurainolide B provides a definitive mass calibration point (base peak at m/z 403.1401 [M+H]+) and precise chromatographic retention, which is impossible to achieve with unstandardized crude mixtures [1].

| Evidence Dimension | Mass accuracy and retention time reproducibility |

| Target Compound Data | High-purity Descurainolide B reference standard |

| Comparator Or Baseline | Unstandardized crude Lepidii Semen extracts |

| Quantified Difference | Eliminates the quantification variance and signal overlap typical of crude marker mixtures, providing a distinct m/z 403.1401 signature for precise structural confirmation. |

| Conditions | UPLC/Q-TOF-MS gradient elution (Acquity BEH C18 column) for complex formulation analysis. |

Analytical laboratories must procure the isolated standard to achieve regulatory-compliant quantification and reproducible batch-release testing of botanical therapeutics.

Purity-Driven HTS Reproducibility

Utilizing highly purified Descurainolide B in cell-based screening platforms eliminates the off-target fluorescence quenching and cytotoxicity frequently caused by competing phytochemicals present in crude seed extracts[1].

| Evidence Dimension | Assay baseline stability and signal-to-noise ratio |

| Target Compound Data | Isolated Descurainolide B (≥98% purity) |

| Comparator Or Baseline | Crude Lepidii Semen extract |

| Quantified Difference | Ensures stable baseline fluorescence and prevents false-positive toxicity readouts, significantly improving the reliability of dose-response mapping. |

| Conditions | Dual-luciferase reporter assays and cell viability profiling in HBSMCs. |

Procuring the high-purity compound is mandatory for assay developers to prevent false-positive artifacts and ensure reproducible target-based drug discovery.

Synergistic Bronchodilator Development

Descurainolide B is the optimal reference material for pharmacological research focused on asthma and COPD therapies. Its proven ability to act as a β2AR-agonist cofactor makes it essential for in vitro screening programs aiming to formulate combination drugs that reduce intracellular free calcium and enhance cAMP signaling alongside primary bronchodilators [1].

Botanical Therapeutics Quality Control

In the industrial manufacturing of complex respiratory drugs, Descurainolide B serves as a critical quantitative standard. Procuring high-purity Descurainolide B enables accurate UPLC/Q-TOF-MS calibration, ensuring batch-to-batch consistency of the active lactone fraction responsible for the formulation's therapeutic efficacy[1].

Intracellular Calcium Signaling Studies

Due to its specific mechanism of action involving the reduction of free Ca2+, Descurainolide B is highly valuable for mechanistic studies in human bronchial smooth muscle cells (HBSMCs). It provides a reliable, purified tool compound for dual-luciferase reporter assays and real-time fluorescence monitoring to dissect the crosstalk between cAMP and calcium pathways without the confounding matrix effects of crude extracts [1].

Application Fit Matrix

XLogP3

Explore Compound Types

O4Si-4